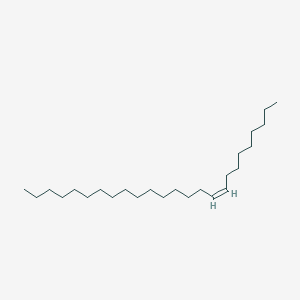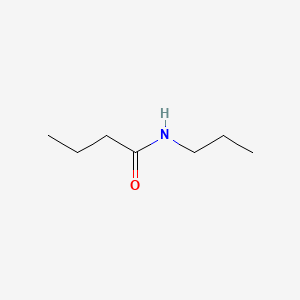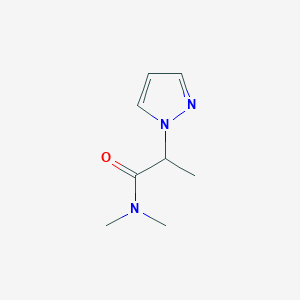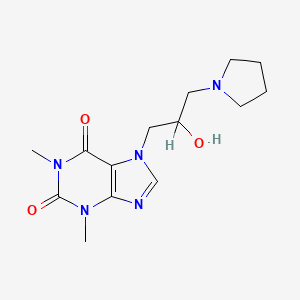
9Z-Pentacosene
Overview
Description
9Z-Pentacosene is a natural product found in Antitrogus consanguineus and Reticulitermes flavipes with data available.
Mechanism of Action
Target of Action
9Z-Pentacosene, also known as cis-9-Pentacosene, is a cuticular hydrocarbon and insect sex hormone . It is primarily found in the cuticle of female F. canicularis flies . It serves as an attractant to males in a trap assay . It is also a contact sex hormone in scarab beetles and locust borers .
Mode of Action
This compound interacts with its targets by being more abundant in females than males . It elicits arrestment, alignment, and mounting by males of both species in mating assays . It only elicits copulation by the locust borer .
Result of Action
The primary result of this compound’s action is its influence on mating behaviors in certain insect species. It elicits arrestment, alignment, and mounting by males of both species in mating assays . It only elicits copulation by the locust borer .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, it is produced by the orchid O. exaltata and by C. cunicularius, a pollinator of O. exaltata . This suggests that the compound’s production and effectiveness may be influenced by factors such as the presence of specific plant species.
Biochemical Analysis
Biochemical Properties
9Z-Pentacosene interacts with various biomolecules in insects. It elicits arrestment, alignment, and mounting by males of both species in mating assays but only elicits copulation by the locust borer
Cellular Effects
Given its role as a sex hormone in insects, it likely influences cell signaling pathways and gene expression related to reproductive behaviors .
Molecular Mechanism
It is known to bind to certain receptors in insects, triggering behavioral responses
Properties
IUPAC Name |
(Z)-pentacos-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-25H2,1-2H3/b19-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTCMKZGFBOKQS-ZPHPHTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51865-00-0 | |
| Record name | 9-Pentacosene, (9Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-PENTACOSENE, (9Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF7R5C51EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenamine, 4-chloro-N-[(5-chloro-2-thienyl)methylene]-](/img/structure/B1656188.png)
![5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1656190.png)
![1-[[Ethoxy(methyl)phosphoryl]methyl]piperidine](/img/structure/B1656191.png)


![2-({[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]imino}methyl)phenol](/img/structure/B1656197.png)
![N-[1-(Furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-nitrobenzamide](/img/structure/B1656198.png)
![N-[(E)-1-(4-bromophenyl)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1656199.png)
![Diethyl [(3,4,5-trimethoxyphenyl)methylidene]propanedioate](/img/structure/B1656200.png)


